molecular formula C11H17NO B2366247 (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-35-2

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No. B2366247
CAS RN: 2248188-35-2
M. Wt: 179.263
InChI Key: JXRFSKNSANGNGB-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This includes understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFSKNSANGNGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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